4-acetamido-N-(2-aminoethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetamido-N-(2-aminoethyl)benzamide is an organic compound with the molecular formula C11H15N3O2 It is a derivative of benzamide, featuring both acetamido and aminoethyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-N-(2-aminoethyl)benzamide typically involves the acylation of 4-aminobenzamide with acetic anhydride, followed by the introduction of an aminoethyl group. The reaction conditions often include the use of a suitable solvent such as dichloromethane or ethanol, and the process is usually carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like crystallization and chromatography are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
4-Acetamido-N-(2-aminoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the acetamido group to an amine.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminoethyl group, using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as nitro or hydroxyl compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzamides or amides.
Scientific Research Applications
4-Acetamido-N-(2-aminoethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-acetamido-N-(2-aminoethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the aminoethyl group can participate in electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Acetamido-N-(2-aminophenyl)benzamide: Similar structure but with a different substitution pattern.
N-Acetyl-4-aminobenzamide: Lacks the aminoethyl group.
4-Acetamidobenzamide: Lacks the aminoethyl group and has a simpler structure.
Uniqueness
4-Acetamido-N-(2-aminoethyl)benzamide is unique due to the presence of both acetamido and aminoethyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications, distinguishing it from other similar compounds.
Biological Activity
4-Acetamido-N-(2-aminoethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H15N3O2. The compound features an acetamido group attached to a benzamide structure, which is known to influence its biological properties.
The primary mechanism through which this compound exerts its effects is through the inhibition of specific enzymes involved in cellular processes. Notably, it has been identified as an inhibitor of Histone Deacetylase (HDAC) , which plays a critical role in the regulation of gene expression by affecting histone acetylation and deacetylation pathways. This inhibition can lead to altered gene expression profiles that may contribute to its anticancer effects .
Anticancer Properties
Recent research has highlighted the compound's potential as an anticancer agent. A study evaluated various derivatives of benzamides, including this compound, for their cytotoxic effects against multiple cancer cell lines. The compound exhibited significant inhibitory activity against receptor tyrosine kinases such as EGFR and HER-2, with some analogues achieving over 90% inhibition at low concentrations (10 nM) .
Antiviral Activity
In addition to its anticancer properties, this compound has shown promising antiviral activity. It was tested against Ebola and Marburg viruses, demonstrating effective inhibition of viral entry into host cells with EC50 values below 10 μM. This suggests that the compound may have broad-spectrum antifiloviral activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicated that several derivatives exhibited substantial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This broad-spectrum antimicrobial effect highlights its potential utility in treating infections .
Case Studies
- Cytotoxicity Assays : In vitro studies involving this compound showed that it could induce apoptosis in various cancer cell lines, including hematological malignancies and solid tumors. The compound's ability to inhibit key signaling pathways related to cell proliferation was a focal point in these studies .
- Inhibition Studies : A detailed investigation into the structure-activity relationship (SAR) revealed that modifications to the benzamide structure could enhance potency against specific targets. For instance, certain analogues demonstrated improved selectivity for HDAC inhibition compared to others .
Data Summary
Properties
IUPAC Name |
4-acetamido-N-(2-aminoethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-8(15)14-10-4-2-9(3-5-10)11(16)13-7-6-12/h2-5H,6-7,12H2,1H3,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQFHNSBKDXJBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.